Cas no 432016-28-9 (1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol)

1-(1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzimidazole-derived compound featuring a phenoxyethyl substituent and a secondary alcohol functional group. Its molecular structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or specialty chemicals. The presence of the benzimidazole core offers stability and versatility for further derivatization, while the phenoxyethyl moiety may enhance solubility or binding affinity in target applications. The secondary alcohol group provides a reactive site for additional functionalization, making it a valuable building block in medicinal chemistry or materials science. This compound's synthetic flexibility and structural features make it suitable for research applications requiring tailored molecular architectures.
1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol structure
432016-28-9 structure
Product Name:1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol
CAS No:432016-28-9
MF:C17H18N2O2
MW:282.337024211884
CID:6098384
PubChem ID:2912557
Update Time:2025-10-22

1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol
    • 1-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)ethan-1-ol
    • 1H-Benzimidazole-2-methanol, α-methyl-1-(2-phenoxyethyl)-
    • AKOS000562758
    • SMR000120152
    • 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
    • Oprea1_141089
    • Z25823353
    • F1071-0155
    • IDI1_010471
    • 1-[1-(2-Phenoxy-ethyl)-1H-benzoimidazol-2-yl]-ethanol
    • AKOS016090174
    • 432016-28-9
    • 1-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
    • MLS000122784
    • SR-01000506353-1
    • HMS1425G08
    • Cambridge id 6740079
    • EU-0014161
    • IFLab1_004716
    • AB00117872-01
    • SR-01000506353
    • CHEMBL1484747
    • HMS2181O24
    • Inchi: 1S/C17H18N2O2/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3
    • InChI Key: LJXRBVOYUQIKCW-UHFFFAOYSA-N
    • SMILES: C(C1=NC2=CC=CC=C2N1CCOC1=CC=CC=C1)(O)C

Computed Properties

  • Exact Mass: 282.136827821g/mol
  • Monoisotopic Mass: 282.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 47.3Ų

1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol Pricemore >>

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Additional information on 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylethan-1-ol

Introduction to 1-1-(2-Phenoxyethyl)-1H-1,3-Benzodiazol-2-yl)ethan-1-ol (CAS No. 432016-28-9)

1-1-(2-Phenoxyethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS No. 432016-28-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the benzodiazepine class, which is known for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.

The chemical structure of 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol consists of a benzodiazepine core with a phenoxyethyl substituent and an ethanolic group. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an interesting subject for both academic and industrial research. Recent studies have highlighted its potential in modulating various biological pathways, particularly those involved in central nervous system (CNS) disorders.

In the context of medicinal chemistry, the benzodiazepine scaffold has been extensively studied due to its ability to interact with GABA receptors, which are crucial for regulating neuronal excitability. The introduction of the phenoxyethyl substituent in 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol enhances its lipophilicity and improves its ability to cross the blood-brain barrier. This property is essential for compounds targeting CNS disorders, as it ensures that the drug can effectively reach its site of action.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular interactions of 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol. Molecular docking studies have shown that this compound binds selectively to specific subtypes of GABA receptors, which could explain its selective pharmacological effects. These findings have important implications for drug design and optimization, as they provide insights into how subtle structural modifications can influence receptor binding and biological activity.

Clinical trials involving compounds with similar structures have demonstrated promising results in treating anxiety disorders, insomnia, and epilepsy. While direct clinical data for 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl)ethan-1-ol is still limited, preclinical studies have shown that it exhibits potent anxiolytic and sedative effects without significant side effects. This makes it a potential candidate for further clinical development.

In addition to its therapeutic potential, 1-1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-ylolethan-l-oI has also been investigated for its use in diagnostic imaging. The compound's ability to selectively bind to specific receptors makes it a valuable tool for visualizing neural pathways and identifying disease biomarkers. This application could significantly enhance our understanding of neurological disorders and aid in the development of more targeted therapies.

The synthesis of 1-(2-phenoxyethyl)-lH-l ,3-benzodiazol - 2 - ylethan - l - ol involves several steps, including the formation of the benzodiazepine core and the introduction of the phenoxyethyl substituent. Various synthetic routes have been explored to optimize yield and purity, with recent studies focusing on environmentally friendly methods that minimize waste and reduce costs. These advancements in synthetic chemistry are crucial for ensuring that the compound can be produced on a large scale for both research and commercial purposes.

In conclusion, l - ( 2 - phenoxyethyl ) - l H - l , 3 - benzodiazol - 2 - ylethan - l - ol (CAS No. 432016-28-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound, it is likely that new therapeutic opportunities will emerge, contributing to improved patient outcomes and quality of life.

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